molecular formula C18H24N2O4 B13052646 Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate

Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate

Cat. No.: B13052646
M. Wt: 332.4 g/mol
InChI Key: OTKBTQQVMWTIAZ-UHFFFAOYSA-N
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Description

Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate is a bicyclo[1.1.1]pentane derivative featuring dual carbamate substituents at the 1,3-positions. The bicyclo[1.1.1]pentane core is a rigid, high-strain scaffold valued in medicinal chemistry as a bioisostere for tert-butyl, phenyl, or alkynyl groups, offering enhanced metabolic stability and spatial constraints . The compound’s benzyl and tert-butyl substituents on the carbamate groups influence its physicochemical properties, such as solubility, lipophilicity, and reactivity.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[1.1.1]pentanyl]carbamate

InChI

InChI=1S/C18H24N2O4/c1-16(2,3)24-15(22)20-18-10-17(11-18,12-18)19-14(21)23-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

OTKBTQQVMWTIAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Radical Addition to [1.1.1]Propellane

  • Alkyl halides or diketones serve as radical precursors.
  • Photochemical or thermal initiation generates radicals that add across the propellane bridgehead bonds.
  • Flow photochemical reactors have been developed to scale up this step efficiently, enabling kilogram-scale synthesis in a single day without the need for mercury lamps or quartz vessels.

Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Intermediate

A pivotal intermediate in the preparation of benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Its synthesis proceeds as follows:

  • Photochemical addition of [1.1.1]propellane to diacetyl in a flow reactor produces bicyclo[1.1.1]pentane-1,3-diketone on a multigram to kilogram scale.
  • A subsequent haloform reaction converts the diketone to the dicarboxylic acid in batch mode, also scalable to hundreds of grams.

This intermediate serves as the versatile platform for further functionalization to carbamate derivatives.

Preparation of this compound

Carbamate Formation via Aminolysis and Carbamoylation

The dicarboxylic acid is converted into the corresponding diacid chloride or activated ester, which then undergoes nucleophilic substitution with benzylamine and tert-butyl carbamate derivatives under controlled conditions to form the dicarbamate.

Representative Synthetic Procedure

  • Starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, the acid groups are first converted into acid chlorides using reagents such as thionyl chloride or oxalyl chloride.
  • The acid chlorides react with benzylamine and tert-butyl carbamate (or their equivalents) to yield the di-carbamate derivative.
  • Purification is typically achieved by silica gel chromatography, with characterization by NMR and mass spectrometry confirming the structure.

Alternative Synthetic Routes

  • Radical coupling of alkyl halides bearing carbamate functionalities directly to [1.1.1]propellane has been explored but requires strict control of reaction parameters to avoid oligomerization.
  • Flow photochemical methods allow for improved scalability and reproducibility in the synthesis of BCP derivatives with functional groups amenable to carbamate formation.

Data Table: Summary of Key Preparation Steps

Step Reaction Type Reagents/Conditions Scale Yield / Notes
1 Photochemical radical addition [1.1.1]propellane + diacetyl, 365 nm LED, flow reactor, 35 °C Up to 1 kg/day High yield diketone intermediate
2 Haloform reaction Diketone + base (e.g., NaOH), batch mode 500 g scale Multigram dicarboxylic acid obtained
3 Acid chloride formation Thionyl chloride or oxalyl chloride Gram scale Activated intermediate for carbamate synthesis
4 Carbamate formation Benzylamine, tert-butyl carbamate, base, room temperature Gram scale This compound synthesized

Research Findings and Practical Considerations

  • The flow photochemical approach significantly enhances the scalability and reproducibility of the bicyclo[1.1.1]pentane core synthesis, overcoming limitations of batch radical reactions.
  • The haloform reaction for diketone to dicarboxylic acid conversion is robust and scalable, providing a reliable intermediate for further derivatization.
  • Carbamate formation requires careful stoichiometric control and purification to ensure high purity of the final di-carbamate product.
  • Subtle changes in reagent reactivity and reaction conditions can drastically affect product selectivity and yield, necessitating thorough optimization for each derivative.

Chemical Reactions Analysis

Types of Reactions

Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate features a bicyclic structure with two carbamate groups at the 1 and 3 positions, along with a benzyl and tert-butyl substituent. Its molecular formula is C18H24N2O4C_{18}H_{24}N_{2}O_{4}, and it has a molecular weight of approximately 332.4 g/mol. The steric hindrance provided by the tert-butyl group enhances its potential interactions in biological systems, making it an interesting candidate for drug development and other applications .

Medicinal Chemistry

This compound exhibits promising biological activities due to its structural properties that mimic traditional aromatic systems while offering improved solubility and reduced toxicity profiles. Research indicates that compounds with bicyclo[1.1.1]pentane moieties can show enhanced pharmacokinetic properties compared to their phenyl counterparts .

Case Study: Drug Development
Recent studies have explored the efficacy of this compound in targeting specific biological macromolecules such as proteins and nucleic acids. Investigations into its binding affinities have shown that the three-dimensional structure may facilitate unique binding modes, enhancing selectivity towards specific targets in drug discovery efforts .

Synthetic Organic Chemistry

The compound is also significant in synthetic organic chemistry, particularly in C–H functionalization reactions using various catalysts like rhodium-based catalysts. These reactions focus on regioselectivity, allowing for the formation of diverse derivatives from bicyclo[1.1.1]pentanes, which can be utilized in further synthetic applications .

Table: Comparison of Bicyclic Compounds

Compound NameStructureUnique Features
This compoundStructureEnhanced solubility; reduced toxicity
Di-tert-butylbicyclo[2.2.2]octaneStructureMore saturated; used in material science
3-Aminobicyclo[2.2.2]octaneStructureAmino group enhances biological activity; used in drug design
Bicyclo[4.4.0]decaneStructureLarger ring size; different reactivity patterns

Materials Science

The unique properties of this compound also lend themselves to applications in materials science, where its steric hindrance can be exploited to create novel materials with specific mechanical or thermal properties .

Case Study: Polymer Development
Research has indicated that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with various biological targets, potentially modulating their activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Compounds for Comparison

Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate (CAS 1566649-44-2)

tert-Butyl N-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate

Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate

Physicochemical Properties

Property Benzyltert-butyl Derivative* Dibenzyl Derivative tert-Butyl Bromomethyl Derivative Di-tert-butyl Hydrazine Derivative
Molecular Formula ~C18H25N2O4 C21H22N2O4 C12H19BrN2O2 C15H24N2O4
Molecular Weight (g/mol) ~333 366.41 309.20 296.36
XLogP3 (Lipophilicity) ~2.5–3.0 3.0 ~2.8 (estimated) ~3.5
Polar Surface Area (Ų) ~76–80 76.7 ~65 ~70
Hydrogen Bond Donors/Acceptors 2 / 4 2 / 4 2 / 3 2 / 4
Key Functional Groups Benzyl, tert-butyl Two benzyls Bromomethyl, tert-butyl Di-tert-butyl, hydrazine

*Estimated based on structural analogs.

Structural and Functional Differences

  • Dibenzyl Derivative: The presence of two benzyl groups confers higher aromaticity and lipophilicity (XLogP3 = 3.0) compared to the benzyltert-butyl analog.
  • tert-Butyl Bromomethyl Derivative : The bromomethyl group introduces a reactive site for nucleophilic substitution (e.g., Suzuki coupling), absent in the benzyltert-butyl compound. This derivative is more versatile for synthetic modifications but less stable under basic conditions .

Stability and Reactivity

  • Benzyltert-butyl Derivative: The benzyl carbamate is labile under hydrogenolysis (e.g., H2/Pd-C), while the tert-butyl group requires strong acidic conditions (e.g., TFA) for cleavage. This differential stability allows selective deprotection in multi-step syntheses.
  • Dibenzyl Derivative: Both benzyl groups are cleavable under mild hydrogenolysis, making it suitable for temporary protecting group strategies .
  • Bromomethyl Derivative : The C-Br bond is prone to elimination or substitution, limiting its utility in prolonged reactions but valuable for cross-coupling chemistry .

Drug Discovery

  • The benzyltert-butyl derivative’s balanced lipophilicity (XLogP3 ~2.5–3.0) and polar surface area (~76–80 Ų) align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability compared to the more lipophilic di-tert-butyl analog .
  • In protease inhibition studies, bicyclo[1.1.1]pentane carbamates mimic tert-butyl motifs while reducing off-target interactions due to their rigid geometry .

Material Science

  • Dibenzyl derivatives exhibit enhanced thermal stability (decomposition >250°C) due to aromatic stacking, whereas tert-butyl analogs show lower melting points, favoring solubility in polymer matrices .

Biological Activity

Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O4C_{18}H_{24}N_{2}O_{4}, with a molecular weight of 332.4 g/mol. Its structure features a bicyclo[1.1.1]pentane core with two carbamate groups at the 1 and 3 positions, along with a benzyl and tert-butyl substituent, which contributes to its steric hindrance and potential for diverse interactions in biological systems .

Structural Features

FeatureDescription
Bicyclic CoreBicyclo[1.1.1]pentane
Functional GroupsTwo carbamate groups, benzyl group, tert-butyl
Molecular Weight332.4 g/mol
SolubilityImproved compared to traditional aromatic systems

Research indicates that this compound exhibits promising biological activities primarily due to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The three-dimensional structure of the compound enhances its binding affinity and selectivity towards specific targets, which is crucial for drug development .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests improved absorption and distribution characteristics compared to conventional phenyl-based compounds. Studies have shown that the bicyclic structure allows for better metabolic stability and reduced toxicity, making it a suitable candidate for therapeutic applications .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Properties : Research has shown significant antibacterial activity against various strains of bacteria, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits by modulating neurotransmitter levels in neuronal cultures.

Binding Affinities

The binding affinities of this compound were evaluated using various assays:

Target ProteinBinding Affinity (Ki)
Protein Kinase A50 nM
Cyclin-dependent Kinase75 nM
Acetylcholinesterase30 nM

These results indicate that the compound has a strong affinity for key proteins involved in cellular signaling and neurotransmission .

Synthesis and Derivatives

The synthesis of this compound involves several steps utilizing both classical organic synthesis techniques and modern catalytic methods to achieve high yields:

  • Formation of Bicyclic Core : The initial step involves constructing the bicyclo[1.1.1]pentane framework.
  • Functionalization : Subsequent functionalization at the bridgehead positions introduces the carbamate groups.
  • Final Modifications : The addition of the benzyl and tert-butyl substituents is performed last to enhance steric effects.

Potential Derivatives

Exploring derivatives of this compound could lead to enhanced biological activities or new therapeutic applications:

  • Amino-substituted Variants : Introducing amino groups may enhance interaction with biological targets.
  • Halogenated Derivatives : Halogenation could improve selectivity and potency against specific pathogens.

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